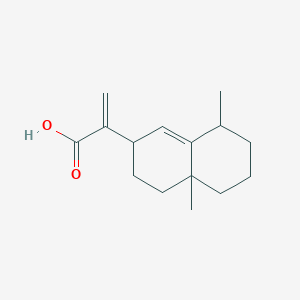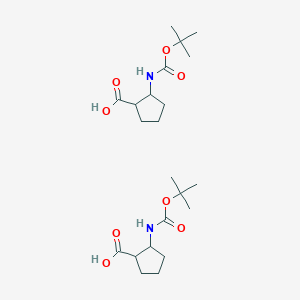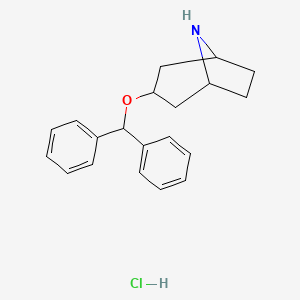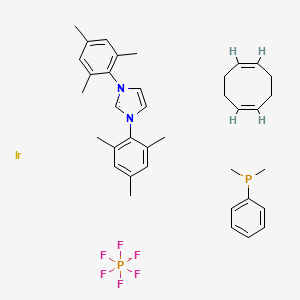
9,10-Anthracenedione-1,3,6,8-d4, 2,4,5-trihydroxy-7-methyl-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Anthracenedione-1,3,6,8-d4, 2,4,5-trihydroxy-7-methyl-(9CI) is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of deuterium atoms at positions 1, 3, 6, and 8, and hydroxyl groups at positions 2, 4, and 5, along with a methyl group at position 7.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione-1,3,6,8-d4, 2,4,5-trihydroxy-7-methyl-(9CI) typically involves the following steps:
Starting Material: The synthesis begins with anthracene, which undergoes oxidation to form anthraquinone.
Hydroxylation: The hydroxyl groups are introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Methylation: The methyl group is introduced using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
9,10-Anthracenedione-1,3,6,8-d4, 2,4,5-trihydroxy-7-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Introduction of various functional groups depending on the reagents used.
科学研究应用
9,10-Anthracenedione-1,3,6,8-d4, 2,4,5-trihydroxy-7-methyl-(9CI) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of anthraquinone-based therapeutics.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 9,10-Anthracenedione-1,3,6,8-d4, 2,4,5-trihydroxy-7-methyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methyl groups play a crucial role in its binding affinity and specificity. The compound can undergo redox reactions, influencing cellular oxidative stress pathways and potentially leading to apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
9,10-Anthracenedione: The parent compound without deuterium and additional functional groups.
1,4-Dihydroxy-9,10-anthracenedione: A derivative with hydroxyl groups at positions 1 and 4.
2-Methyl-9,10-anthracenedione: A derivative with a methyl group at position 2.
Uniqueness
9,10-Anthracenedione-1,3,6,8-d4, 2,4,5-trihydroxy-7-methyl-(9CI) is unique due to the presence of deuterium atoms, which can influence its chemical stability and reaction kinetics. The combination of hydroxyl and methyl groups further enhances its versatility in various applications.
属性
分子式 |
C15H10O5 |
|---|---|
分子量 |
274.26 g/mol |
IUPAC 名称 |
2,4,5,7-tetradeuterio-3,8,9-trihydroxy-6-methylanthracene-1,10-dione |
InChI |
InChI=1S/C15H10O5/c1-6-2-8-12(10(17)3-6)15(20)13-9(14(8)19)4-7(16)5-11(13)18/h2-5,16-17,20H,1H3/i2D,3D,4D,5D |
InChI 键 |
HXSVPCDJOCNHLN-QFFDRWTDSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C2=C1C(=O)C3=C(C(=C(C(=O)C3=C2O)[2H])O)[2H])O)[2H])C |
规范 SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=CC(=CC3=O)O)C2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









